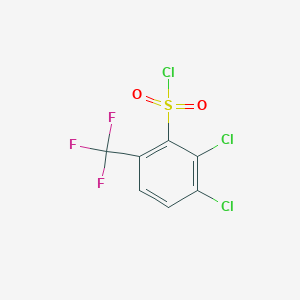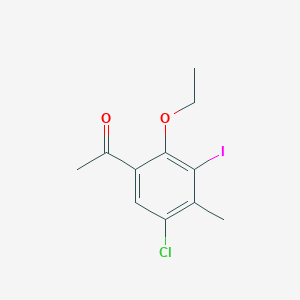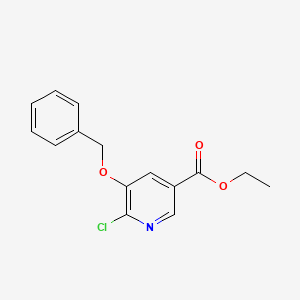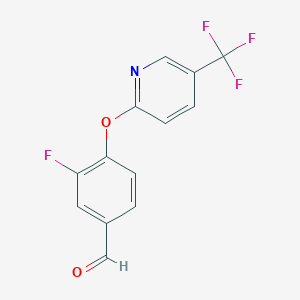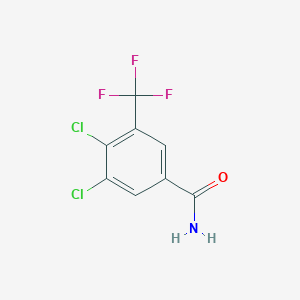
3,4-Dichloro-5-(trifluorométhyl)benzamide
Vue d'ensemble
Description
“3,4-Dichloro-5-(trifluoromethyl)benzamide” is a chemical compound with the CAS Number: 1706446-52-7 . It has a molecular weight of 258.03 . The IUPAC name for this compound is 3,4-dichloro-5-(trifluoromethyl)benzamide . The compound is solid in physical form .
Synthesis Analysis
The synthesis of 2-(trifluoromethyl)benzamide, which is structurally similar to the compound , typically involves the reaction of benzamide with trifluoroacetic acid to produce an acyl chloride . This product then reacts with the corresponding amine compound under basic catalysis to yield 2-(trifluoromethyl)benzamide .
Molecular Structure Analysis
The InChI code for “3,4-Dichloro-5-(trifluoromethyl)benzamide” is 1S/C8H4Cl2F3NO/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H2,14,15) . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical and Chemical Properties Analysis
The compound “3,4-Dichloro-5-(trifluoromethyl)benzamide” is solid in physical form . It has a molecular weight of 258.03 . The compound is stored at ambient temperature .
Applications De Recherche Scientifique
Applications pharmaceutiques
Le groupe trifluorométhyle est une caractéristique commune dans de nombreux composés pharmaceutiques en raison de sa capacité à améliorer l'activité biologique des molécules. Pour le “3,4-Dichloro-5-(trifluorométhyl)benzamide”, il pourrait être potentiellement impliqué dans la synthèse de médicaments ciblant les crises de migraine en affectant les niveaux de CGRP (Peptide lié au gène de la calcitonine) dans la circulation crânienne .
Synthèse agrochimique
Les composés contenant un groupe trifluorométhyle sont souvent utilisés dans la synthèse d'ingrédients actifs agrochimiques. Bien que des applications spécifiques pour le “this compound” ne soient pas détaillées, des composés apparentés sont des intermédiaires dans la production d'herbicides .
Intermédiaires de synthèse organique
Les composés contenant un groupe trifluorométhyle servent d'intermédiaires dans divers procédés de synthèse organique. “this compound” pourrait être utilisé dans des réactions catalysées par le palladium ou comme précurseur de molécules plus complexes .
Orientations Futures
Analyse Biochimique
Biochemical Properties
3,4-Dichloro-5-(trifluoromethyl)benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group is known to enhance its binding affinity to certain proteins, making it a valuable tool in studying protein-ligand interactions . Additionally, the dichloro groups contribute to its stability and reactivity in biochemical assays . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which collectively influence the compound’s biochemical behavior.
Cellular Effects
3,4-Dichloro-5-(trifluoromethyl)benzamide has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism . For instance, the compound may inhibit or activate specific signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis. These effects are crucial for understanding the compound’s potential therapeutic applications and its role in cellular physiology.
Molecular Mechanism
The molecular mechanism of 3,4-Dichloro-5-(trifluoromethyl)benzamide involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity . This binding often involves specific interactions with the enzyme’s active site, leading to changes in enzyme conformation and function. Additionally, 3,4-Dichloro-5-(trifluoromethyl)benzamide can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dichloro-5-(trifluoromethyl)benzamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation or interaction with other molecules
Dosage Effects in Animal Models
The effects of 3,4-Dichloro-5-(trifluoromethyl)benzamide vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological response. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile in preclinical studies.
Metabolic Pathways
3,4-Dichloro-5-(trifluoromethyl)benzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolic pathways can influence its bioavailability, efficacy, and toxicity. Additionally, 3,4-Dichloro-5-(trifluoromethyl)benzamide can affect metabolic flux and metabolite levels, which are important for understanding its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 3,4-Dichloro-5-(trifluoromethyl)benzamide within cells and tissues are critical for its biological activity . The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. These interactions can influence the compound’s localization and accumulation in specific cellular compartments, affecting its overall efficacy and toxicity.
Subcellular Localization
3,4-Dichloro-5-(trifluoromethyl)benzamide exhibits specific subcellular localization, which can impact its activity and function The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications
Propriétés
IUPAC Name |
3,4-dichloro-5-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINFOLCHSMPYQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





